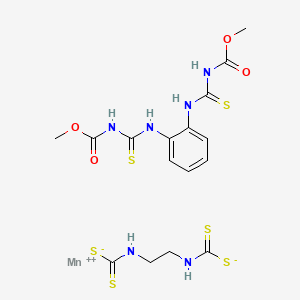![molecular formula C25H26N2O3 B14654944 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate CAS No. 42366-14-3](/img/structure/B14654944.png)
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is a compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various applications, including liquid crystal displays, molecular switches, and photoresponsive materials. The compound consists of a phenyldiazenyl group attached to a phenyl ring, which is further connected to a hexyloxybenzoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process:
Diazotization Reaction: Aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form the azobenzene derivative.
Esterification: The azobenzene derivative is esterified with 4-(hexyloxy)benzoic acid in the presence of a catalyst such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between its trans and cis forms upon exposure to UV and visible light.
Oxidation: The phenyl rings can undergo oxidation reactions, typically forming quinones.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Photoisomerization: UV light (365 nm) for trans-to-cis isomerization and visible light for cis-to-trans isomerization.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Photoisomerization: Cis and trans isomers of the compound.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Nitro, bromo, or chloro derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoresponsive material in the study of molecular switches and liquid crystal displays.
Biology: Employed in the development of photo-controlled drug delivery systems and as a tool for studying cellular processes.
Medicine: Investigated for its potential in photodynamic therapy and as a photosensitizer in cancer treatment.
Industry: Utilized in the production of smart coatings, optical storage devices, and sensors.
Wirkmechanismus
The primary mechanism of action for 4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate involves photoisomerization. Upon exposure to UV light, the compound undergoes a trans-to-cis isomerization, resulting in a significant change in its molecular geometry and polarity. This change can disrupt molecular interactions and alter the physical properties of materials containing the compound. The reverse cis-to-trans isomerization can be induced by visible light, allowing for reversible control of the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-Phenyldiazenyl]phenyl 4-(decyloxy)benzoate
- 4-[(E)-Phenyldiazenyl]phenyl 4-(butyloxy)benzoate
- 4-[(E)-Phenyldiazenyl]phenyl 4-(octyloxy)benzoate
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific hexyloxy chain length, which influences its solubility, melting point, and liquid crystalline properties. The hexyloxy group provides a balance between flexibility and rigidity, making the compound suitable for various applications where precise control over molecular alignment and responsiveness to light is required.
Eigenschaften
CAS-Nummer |
42366-14-3 |
|---|---|
Molekularformel |
C25H26N2O3 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
(4-phenyldiazenylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-4-8-19-29-23-15-11-20(12-16-23)25(28)30-24-17-13-22(14-18-24)27-26-21-9-6-5-7-10-21/h5-7,9-18H,2-4,8,19H2,1H3 |
InChI-Schlüssel |
UWKUMGDLLSODQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


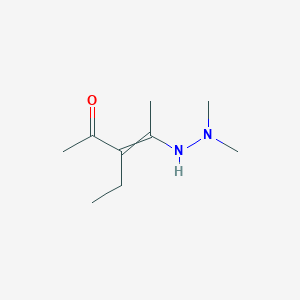
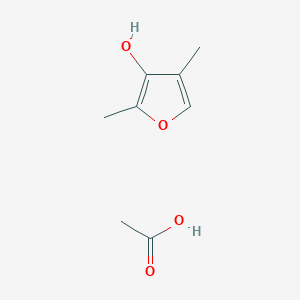
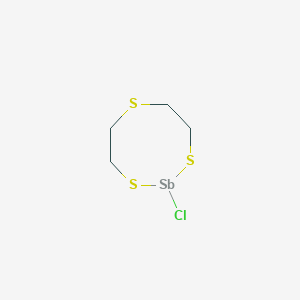
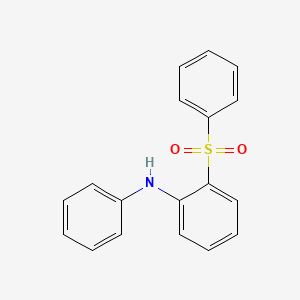
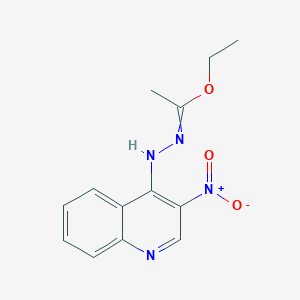

![2-Phenyl-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654921.png)
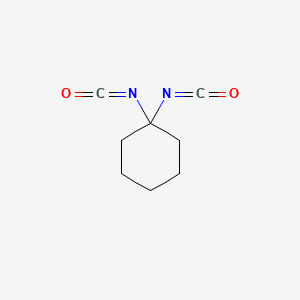
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
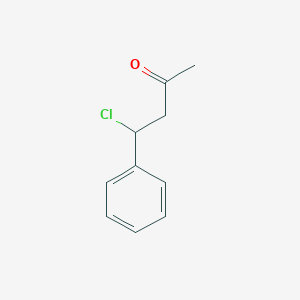
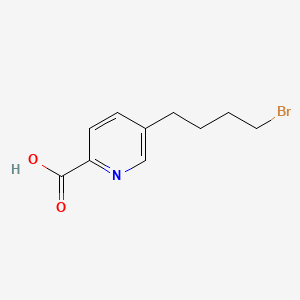
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
